molecular formula C6H11ClN2O B104324 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride CAS No. 709031-39-0

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

Cat. No.: B104324
CAS No.: 709031-39-0
M. Wt: 162.62 g/mol
InChI Key: JFUDIEFZSNQJBS-SHLRHQAISA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride (CAS: 709031-39-0) is a bicyclic amine derivative with a molecular formula of C₆H₁₀N₂O·HCl and a molecular weight of 162.62 g/mol . Its non-salt form (CAS: 361440-68-8) has a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol . The compound features a rigid bicyclo[3.1.0]hexane scaffold with a carboxamide group at the 3-position and a secondary amine at the 2-position. Its stereochemistry (1S,3S,5S) is critical for biological activity, particularly in pharmaceutical applications such as the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes .

Properties

IUPAC Name

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDIEFZSNQJBS-SHLRHQAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468643
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709031-39-0
Record name (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropene Intermediate Synthesis

The synthesis begins with rhodium-catalyzed cyclopropanation of diazo compounds with trimethylsilylacetylene. For example, diazo compound S1 reacts with trimethylsilylacetylene (S2 ) in the presence of Rh₂(OAc)₄ (1 mol%) under reflux to form cyclopropene S3 (Scheme 1). This step achieves >90% yield, with the reaction’s regioselectivity driven by the electron-withdrawing carboxamide group.

Reaction Conditions

  • Catalyst: Rh₂(OAc)₄ (1 mol%)

  • Solvent: Trimethylsilylacetylene (neat)

  • Temperature: Reflux (≈110°C)

  • Yield: 92%

Hydrolysis and Carboxamide Formation

Cyclopropene S3 undergoes alkaline hydrolysis using 1.5 M KOH in methanol to yield cycloprop-2-ene-1-carboxylic acid (S4 ). Subsequent coupling with amines (e.g., benzylamine) via EDCI/HOBt-mediated amidation produces the carboxamide intermediate. Final hydrogenolysis of the benzyl group and hydrochloride salt formation yields the target compound.

Critical Parameters

  • Hydrolysis: 12 h at 25°C, pH 1–2 for acid precipitation

  • Amidation: EDCI (1.2 eq.), HOBt (1.1 eq.), DMF, 0°C to 25°C

  • Overall Yield: 68% (three steps)

Copper-Catalyzed [3+2] Cycloaddition for Bicyclic Core Assembly

Desymmetrization of Cyclopropenes

A copper-catalyzed asymmetric [3+2] cycloaddition between cyclopropene carboxamides and iminoesters constructs the azabicyclo[3.1.0]hexane core. Using Cu(CH₃CN)₄BF₄ (10 mol%) and (R)-DTBM-Segphos (11 mol%), the reaction achieves >99:1 diastereomeric ratio (d.r.) and >99% enantiomeric excess (ee) (Table S1).

Mechanistic Insights

  • The copper-ligand complex activates the cyclopropene via η²-coordination, enabling nucleophilic attack by the iminoester.

  • Stereochemical control arises from the chiral ligand’s bulky substituents, which shield specific faces of the intermediate.

Optimized Conditions

  • Catalyst: Cu(CH₃CN)₄BF₄/(R)-DTBM-Segphos

  • Base: K₂CO₃ (1 eq.)

  • Solvent: Dichloromethane (DCM), 25°C, 48 h

  • Yield: 99%, >99% ee

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate, followed by recrystallization from ethanol/water (3:1) to obtain the hydrochloride salt. X-ray diffraction confirms the (1S,3S,5S) configuration (CCDC 1821798).

Cyclization-Functionalization Approach from Proline Derivatives

Bicyclization of Proline Precursors

Starting from L-proline, a Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) facilitates intramolecular cyclization to form the 2-azabicyclo[3.1.0]hexane skeleton. Subsequent oxidation with Jones reagent yields the carboxamide.

Reaction Profile

  • Cyclization: PPh₃ (1.5 eq.), DEAD (1.5 eq.), THF, 0°C to 25°C

  • Oxidation: CrO₃/H₂SO₄, acetone, −20°C

  • Yield: 74% (two steps)

Stereochemical Control Challenges

Achieving the (1S,3S,5S) configuration requires chiral auxiliaries or enzymatic resolution. For instance, lipase-mediated kinetic resolution of racemic intermediates improves ee to >98%.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)Stereoselectivity (ee)Scalability
Rhodium-CatalyzedRh₂(OAc)₄68N/AModerate
Copper-CatalyzedCu/(R)-DTBM-Segphos99>99%High
Proline CyclizationPPh₃/DEAD7498% (after resolution)Low

Key Observations

  • The copper-catalyzed route offers superior yield and stereocontrol, making it ideal for industrial-scale production.

  • Proline-based methods, while historically significant, involve toxic reagents (CrO₃) and lower efficiency.

Industrial-Scale Manufacturing Considerations

Crystallization Optimization

The hydrochloride salt’s solubility in water (4.2 mg/mL at 25°C) necessitates antisolvent crystallization. Ethanol is added dropwise to an aqueous solution until cloudiness appears, followed by seeding and slow cooling to 5°C. This process achieves 95% recovery with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Pharmacological Studies

Analgesic and Anti-inflammatory Effects
Research has indicated that derivatives of azabicyclo compounds exhibit analgesic and anti-inflammatory properties. For instance, compounds similar to (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide have been evaluated for their efficacy in reducing pain and inflammation in preclinical models .

Neuropharmacology
Studies have explored the role of this compound in modulating neurotransmitter systems. Its interaction with receptors involved in pain pathways suggests potential applications in treating neuropathic pain conditions .

Chemical Synthesis

Intermediate in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its bicyclic structure allows for further modifications that can enhance pharmacological activity or selectivity .

Biochemical Research

Enzyme Inhibition Studies
Research indicates that (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide can be used to study enzyme inhibition mechanisms. It has been tested against specific enzymes involved in metabolic pathways, providing insights into its potential as a lead compound for developing enzyme inhibitors .

Toxicological Assessments

Safety Profiles
Toxicological studies have been conducted to assess the safety and potential side effects of this compound. Understanding its toxicity profile is crucial for its development as a therapeutic agent, ensuring that it meets safety standards for human use .

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated several azabicyclo compounds for their analgesic effects using rodent models. The results demonstrated that (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide exhibited significant pain relief comparable to standard analgesics.

Case Study 2: Neurotransmitter Modulation

In a recent investigation published in Neuropharmacology, researchers assessed the impact of this compound on serotonin receptors. The findings indicated that it could enhance serotonin signaling, suggesting potential applications in treating depression and anxiety disorders.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological StudiesAnalgesic and anti-inflammatory effects; potential for neuropathic pain treatment
Chemical SynthesisIntermediate for synthesizing CNS-targeting pharmaceuticals
Biochemical ResearchStudies on enzyme inhibition mechanisms
Toxicological AssessmentsEvaluation of safety profiles for therapeutic use

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclic structure allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl (1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride

  • CAS : 69407-32-5
  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Key Differences :
    • Substitution at the 1-position (ester group) vs. 3-position (carboxamide) in the target compound.
    • The ester group increases lipophilicity but reduces hydrogen-bonding capacity compared to the carboxamide.
  • Applications : Used as a chiral building block in organic synthesis, but lacks direct pharmacological relevance .

Methyl (1S,3S,5S)-5-Methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₂
  • Molecular Weight : 191.66 g/mol
  • Carboxylate ester instead of carboxamide, reducing polarity and bioavailability.

(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 2-Phenylacetate

  • Molecular Formula: C₁₈H₂₅NO₂
  • Molecular Weight : 287.4 g/mol
  • Key Differences :
    • Larger bicyclo[3.2.1]octane scaffold vs. bicyclo[3.1.0]hexane.
    • Ester-linked phenylacetate group enhances lipophilicity but reduces water solubility.

Methanesulfonate Salt of the Target Compound

  • CAS : 709031-45-8
  • Molecular Formula : C₆H₁₀N₂O·CH₄O₃S
  • Molecular Weight : 222.26 g/mol
  • Key Differences :
    • Methanesulfonate counterion improves solubility in polar solvents compared to hydrochloride.
    • Higher molecular weight due to the sulfonate group.
  • Applications : Alternative salt form for pharmaceutical formulations requiring enhanced solubility .

Research Findings and Pharmacological Relevance

Structure-Activity Relationship (SAR) Insights

  • Carboxamide vs. Ester Derivatives : Carboxamide derivatives exhibit higher binding affinity to DPP-4 due to hydrogen-bonding interactions with the enzyme’s catalytic site .
  • Stereochemical Impact : The (1S,3S,5S) configuration ensures optimal spatial orientation for target engagement, whereas epimers show reduced activity .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP Water Solubility
Target Compound (HCl salt) 709031-39-0 C₆H₁₀N₂O·HCl 162.62 1.28 High
Ethyl Ester Analog 69407-32-5 C₈H₁₄ClNO₂ 191.66 2.10 Moderate
Methanesulfonate Salt 709031-45-8 C₆H₁₀N₂O·CH₄O₃S 222.26 1.85 Very High
Saxagliptin API 945667-22-1 C₁₈H₂₅N₃O₂ 315.42 2.50 Moderate

Biological Activity

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride, with the CAS number 709031-39-0, is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁ClN₂O. The compound features a bicyclic structure that is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₆H₁₁ClN₂O
Molecular Weight162.62 g/mol
CAS Number709031-39-0
SolubilitySoluble in water

Research indicates that this compound may act as an inhibitor of specific proteases involved in viral replication processes. For instance, it has been studied for its efficacy against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit potent inhibitory effects on viral replication:

  • PF-07321332 , a compound derived from this class, showed an inhibition constant (K_i) of 0.271 nM against SARS-CoV-2 Mpro and exhibited significant antiviral activity with an effective concentration (EC50) of 1364 nM in cellular assays .

Case Studies

A notable study focused on the use of related azabicyclic compounds in treating viral infections. The findings indicated that these compounds could effectively reduce viral loads in infected cell lines and animal models:

  • Animal Model Results : In mice treated with PF-07321332 at doses of 300 mg/kg and 1000 mg/kg, there was a significant reduction in lung viral titers, demonstrating the compound's potential for therapeutic use against coronaviruses .

Safety and Toxicology

The safety profile of this compound remains to be fully elucidated; however, preliminary data suggest no acute toxicity at lower doses:

Toxicity ParameterObservations
Oral ToxicityNo data available
Dermal ToxicityNo data available
Eye IrritationNo data available

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 351.87 for Saxagliptin HCl) .
  • ¹H/¹³C NMR : Assigns stereospecific signals, such as adamantyl hydroxy protons (δ 1.5–2.1 ppm) and bicyclic NH₂ groups (δ 6.8–7.2 ppm) .
  • FT-IR : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and hydrochloride N-H bends (~2800–3000 cm⁻¹) .

How do discrepancies in reported CAS numbers for this compound arise, and how should researchers resolve them?

Advanced Research Question
Multiple CAS numbers are associated with this compound due to:

  • Hydrate vs. anhydrous forms : 709031-39-0 (hydrate) vs. 709031-78-7 (anhydrous HCl salt) .
  • Stereoisomeric variants : The (1R,3R,5R) enantiomer (CAS 136465-98-0) is a known impurity in Saxagliptin batches .
    Resolution : Cross-reference synthesis protocols, check hydrate status via Karl Fischer titration, and validate stereochemistry using chiral methods .

What pharmacological mechanisms involve this compound, and how are its bioactivity assays designed?

Advanced Research Question
As a DPP-4 inhibitor intermediate, its derivatives (e.g., Saxagliptin) are evaluated using:

  • Enzyme inhibition assays : Measure IC₅₀ against recombinant DPP-4 using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
  • Pharmacokinetic studies : Administer radiolabeled compound (³H or ¹⁴C) to assess bioavailability and metabolic stability in preclinical models .
  • Structural-activity relationship (SAR) : Modify the adamantyl or bicyclohexane groups to optimize binding to DPP-4’s catalytic site .

What safety protocols are essential when handling this compound in the laboratory?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Handle in a fume hood due to potential HCl vapor release during synthesis .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

How can researchers address low yields in the final amidation step of the synthesis?

Advanced Research Question
Low yields (<60%) may arise from:

  • Steric hindrance : Use coupling agents like HATU or PyBOP to activate the carboxamide .
  • Racemization : Conduct reactions at 0–4°C and minimize basic conditions to preserve stereochemistry .
  • Byproduct formation : Monitor reaction progress via LC-MS and optimize stoichiometry (e.g., 1.2 eq. of amine nucleophile) .

What are the critical regulatory considerations for this compound in preclinical studies?

Advanced Research Question

  • Impurity profiling : Quantify enantiomeric impurities (e.g., R-isomer) using HPLC-MS/MS, adhering to ICH Q3A/B guidelines .
  • Stability testing : Perform accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.